Product packaging for Butyl 3-(chlorosulfonyl)propanoate(Cat. No.:)

Butyl 3-(chlorosulfonyl)propanoate

Cat. No.: B13538191
M. Wt: 228.69 g/mol
InChI Key: TZZSCEHQOFWBLN-UHFFFAOYSA-N
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Description

Butyl 3-(chlorosulfonyl)propanoate is an organic compound with the molecular formula C7H13ClO4S and a molecular weight of 228.69 g/mol . Its structure features both a carboxylic ester and a highly reactive sulfonyl chloride group, making it a versatile building block (synthon) for chemical synthesis and the development of more complex molecules . Compounds with chlorosulfonyl groups are typically moisture-sensitive and require careful handling. While a related methyl ester, Methyl 3-(chlorosulfonyl)propanoate, is classified as a corrosive substance (UN# 3265) causing severe skin burns and eye damage, specific hazard information for the butyl ester should be verified from the Safety Data Sheet . This product is intended for use as a chemical intermediate in research settings, such as in the large-scale preparation of key building blocks for complex targets like fully synthetic macrolide antibiotics . It is offered For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should confirm all safety and handling protocols prior to use. Please note that this compound may require cold-chain transportation and storage under an inert atmosphere .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13ClO4S B13538191 Butyl 3-(chlorosulfonyl)propanoate

Properties

Molecular Formula

C7H13ClO4S

Molecular Weight

228.69 g/mol

IUPAC Name

butyl 3-chlorosulfonylpropanoate

InChI

InChI=1S/C7H13ClO4S/c1-2-3-5-12-7(9)4-6-13(8,10)11/h2-6H2,1H3

InChI Key

TZZSCEHQOFWBLN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCS(=O)(=O)Cl

Origin of Product

United States

Contextualization and Research Significance Within Contemporary Organic Chemistry

Placement within the Landscape of Organosulfur Compound Research

Organosulfur compounds are integral to both biological systems and industrial processes. Their importance has spurred extensive research into their synthesis and transformations. Butyl 3-(chlorosulfonyl)propanoate, as a sulfonyl ester, is part of a significant class of organosulfur compounds that serve as key building blocks in organic synthesis. The sulfonamide and sulfonate moieties are crucial structural features in many pharmaceuticals, agrochemicals, and materials. eurjchem.com

The general synthetic routes to access sulfonate esters often involve the sulfonylation of alcohols. eurjchem.com While the precise mechanisms can be complex and dependent on reaction conditions, the resulting sulfonate esters are recognized for their stability and utility as protecting groups and as precursors to other functional groups. eurjchem.com

Strategic Utility of Chlorosulfonyl Esters as Synthetic Intermediates

Chlorosulfonyl esters, such as this compound, are particularly valuable as synthetic intermediates due to the excellent leaving group ability of the chlorosulfonate group. This characteristic allows for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functionalities into a molecule.

The reactivity of the sulfonyl group is a key aspect of its utility. Sulfonate esters are known to be effective electrophilic partners in a multitude of synthetic transformations. eurjchem.com Their role as substrates in reactions such as eliminations, reductions, and transition-metal-catalyzed cross-coupling reactions has been well-documented. eurjchem.com This versatility makes chlorosulfonyl esters powerful tools for the construction of complex molecular architectures.

The table below provides a summary of the key properties of this compound and its closely related analogs, offering a comparative look at their fundamental characteristics.

PropertyThis compoundtert-Butyl 3-(chlorosulfonyl)propanoateMethyl 3-(chlorosulfonyl)propanoate
CAS Number 1094752-63-2 bldpharm.com2363756-27-6 nih.gov15441-07-3 sigmaaldrich.combldpharm.com
Molecular Formula C7H13ClO4S bldpharm.comC7H13ClO4S nih.govC4H7ClO4S sigmaaldrich.combldpharm.com
Molecular Weight 228.69 g/mol bldpharm.com228.69 g/mol nih.gov186.61 g/mol sigmaaldrich.combldpharm.com
Physical Form Not specifiedNot specifiedLiquid sigmaaldrich.com
Storage Not specifiedNot specifiedInert atmosphere, 2-8°C sigmaaldrich.combldpharm.com

Overview of Current and Prospective Research Trajectories for this compound

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the broader field of sulfonate esters points towards several promising research directions.

The development of novel sulfonate ester-based prodrug strategies is an active area of investigation. elsevierpure.com For instance, self-immolative linkers based on sulfonates have been designed for the controlled release of therapeutic agents. elsevierpure.com The unique reactivity of the sulfonyl group can be harnessed to create prodrugs that are stable under physiological conditions but can be triggered to release the active drug by specific enzymes or other biological stimuli. elsevierpure.com

Furthermore, the application of sulfonyl-containing compounds in medicinal chemistry is a well-established and continuously evolving field. nih.gov The sulfonamide group, readily accessible from sulfonyl chlorides, is a key component in a wide array of pharmaceuticals. nih.gov Research into new synthetic methodologies for the preparation of sulfonamides and sulfonate esters remains a priority, with a focus on developing more efficient, cost-effective, and environmentally friendly processes. nih.gov

Given these trends, future research on this compound could likely focus on:

Development of novel synthetic methodologies: Exploring new and improved methods for the synthesis of this compound and related alkyl 3-(chlorosulfonyl)propanoates.

Application in medicinal chemistry: Investigating its potential as a precursor for the synthesis of novel sulfonamide-based therapeutic agents.

Prodrug design: Utilizing the chlorosulfonylpropanoate moiety as a linker in the design of innovative prodrugs.

Materials science: Exploring its use as a monomer or cross-linking agent in the development of new polymers with tailored properties.

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for Butyl 3-(chlorosulfonyl)propanoate

The established routes to this compound and related structures rely on fundamental organic reactions. These pathways are built upon the chemistry of propanoic acid derivatives and the introduction of the chlorosulfonyl group.

The introduction of a sulfonyl chloride group is a critical step in the synthesis of the target molecule. While direct chlorosulfonylation of butyl 3-mercaptopropanoate is a conceivable route, literature more broadly describes the synthesis of sulfonyl chlorides from various precursors. For instance, traditional methods for creating alkyl arylsulfonates involve treating an arene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then esterified. researchgate.net This two-step process, however, often requires harsh conditions. researchgate.net

Another relevant method involves the reaction of organic compounds with powerful sulfating or sulfonating agents like chlorosulfonic acid. google.com Although this method can lead to charring and discoloration, specialized processes and apparatus have been developed to mitigate these issues, enabling the continuous production of sulfated organic compounds. google.com For example, a process for producing neutral sulfated alkoxylated alkyl phenols involves reacting liquid chlorosulfonic acid with a liquid alkoxylated alkyl phenol (B47542) under high shear mixing for a very short duration to prevent degradation. google.com

The synthesis of the butyl ester portion of the molecule originates from propanoic acid or its derivatives. A common starting point is the esterification of propanoic acid with butanol. jchr.org Alternatively, propionyl chloride can be reacted with 1-butanol (B46404) to yield butyl propionate (B1217596). chemicalbook.com The resulting butyl propionate would then need to undergo a subsequent reaction to introduce the chlorosulfonyl group at the 3-position.

Another approach could involve starting with a modified propanoic acid. For example, methods exist for preparing compounds like 3-(2-oxocyclopentyl)-propionic acid and its esters, which are then used in further synthesis. google.com This highlights the strategy of using a substituted propanoic acid as a key intermediate. The synthesis of propanol (B110389) from propanoic acid has also been demonstrated via a two-step process involving esterification to methyl propanoate followed by reduction. researchgate.net This showcases the versatility of propanoic acid as a precursor in multi-step syntheses.

The formation of the ester bond is a cornerstone of this synthesis. The esterification of propanoic acid with alcohols is a widely studied reversible reaction. ceon.rsyoutube.com To drive the reaction towards the product side, an excess of the alcohol is often used, or water is removed from the reaction mixture as it forms. ceon.rs

Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are commonly employed to increase the reaction rate. chemicalbook.comceon.rs The reactivity of the alcohol plays a significant role, with primary alcohols like 1-butanol showing higher reactivity than secondary alcohols. ceon.rsresearchgate.net The reaction conditions, including temperature and catalyst concentration, are optimized to maximize the yield of the desired propanoate ester. ceon.rsresearchgate.net For example, the synthesis of butyl propionate can be achieved by the esterification of propionic acid with n-butyl alcohol in the presence of concentrated sulfuric acid. chemicalbook.com

Interactive Table: Effect of Reaction Conditions on Propanoate Ester Synthesis

ParameterConditionEffect on Yield/RateReference
Alcohol Reactivity 1-butanol > 1-propanol (B7761284) > ethanol (B145695) > 2-propanolHigher reactivity with increasing chain length for primary alcohols researchgate.net
Molar Ratio Increasing acid/alcohol molar ratioIncreases reaction rate and yield researchgate.net
Temperature Increasing temperature (e.g., from 35°C to 65°C)Increases rate of formation and yield ceon.rsresearchgate.net
Catalyst Conc. Increasing catalyst/acid molar ratio (e.g., from 0.06/1 to 0.20/1)Increases reaction rate ceon.rs

The synthesis and handling of alkyl esters of sulfonic acids are of significant interest, particularly in the pharmaceutical industry due to their potential as genotoxic impurities. nih.gov The synthesis of arylsulfonyl chlorides, often a precursor to the corresponding esters, can be achieved through methods like the chlorosulfonylation of in-situ generated diazonium salts in a continuous flow reactor. researchgate.net

The direct synthesis of sulfonic esters has also been explored through various methods. One approach involves the use of dimethyl sulfate (B86663) (DMS) and diethyl sulfate (DES) as alkoxysulfonylation reagents in a simple, scalable, and catalyst-free reaction. researchgate.net Another method uses cupric oxide to efficiently catalyze the synthesis of sulfonic esters from a variety of substrates under mild and neutral conditions. researchgate.net These methods provide alternative pathways to compounds structurally related to this compound.

Novel and Green Synthesis Approaches for Chlorosulfonyl Esters and Analogues

Recent research has focused on developing more efficient and environmentally friendly synthetic methods for esters and organosulfur compounds.

Modern catalytic methods offer milder and more selective routes to sulfonylated compounds. For instance, a copper-catalyzed multicomponent cascade reaction has been developed for the synthesis of sulfonic esters. researchgate.net Furthermore, electrochemical C-H sulfonylation represents an innovative approach to creating valuable S(VI) derivatives from electron-rich arenes. researchgate.net

For the synthesis of sulfonic esters, an iodine-induced cross-coupling of sodium sulfinates with phenols offers a low-cost, facile, and green route with good to excellent yields under mild conditions. researchgate.net Asymmetric condensation using an organocatalyst has also been successfully employed to produce enantioenriched sulfinate esters, which are versatile intermediates for a variety of chiral sulfur compounds. nih.gov These catalytic strategies could potentially be adapted for the synthesis of this compound, offering advantages over traditional methods. The use of continuous flow reactors for preparing arylsulfonyl chlorides also represents a safer and more scalable approach compared to batch methods. researchgate.net

Solvent-Free and Atom-Economical Syntheses

The pursuit of greener chemical processes has driven the exploration of solvent-free and atom-economical methods for the synthesis of this compound. Traditional methods for producing sulfonyl chlorides often involve the use of hazardous reagents and generate significant waste. organic-chemistry.orgorganic-chemistry.org However, modern approaches are shifting towards more sustainable alternatives.

One promising strategy is the oxidative chlorination of Butyl 3-mercaptopropanoate. This reaction can be performed under solvent-free conditions, for instance, through mechanochemical methods using a ball mill. organic-chemistry.org This technique not only eliminates the need for solvents but can also lead to faster reaction times and higher yields.

Another avenue for achieving atom economy is the use of reagents that incorporate a high proportion of their atoms into the final product. The reaction of S-alkylisothiourea salts with N-chlorosuccinimide (NCS) is a notable example of a more atom-economical and environmentally friendly approach to sulfonyl chloride synthesis. organic-chemistry.orgresearchgate.net This method avoids the use of harsh and odorous thiols directly. In large-scale syntheses, the succinimide (B58015) byproduct can be recycled back into NCS, further enhancing the sustainability of the process. organic-chemistry.orgresearchgate.net The use of bleach (sodium hypochlorite) as an oxidizing agent in the chlorosulfonation of S-alkyl isothiourea salts also represents a clean and economically viable route, utilizing a common and inexpensive chemical. organic-chemistry.org

The direct conversion of thiols to sulfonyl chlorides using a combination of hydrogen peroxide and thionyl chloride has also been reported as a highly efficient method. organic-chemistry.org This reaction is rapid and proceeds under mild conditions, offering a significant improvement over older, more hazardous procedures.

Table 1: Comparison of Synthetic Methodologies for Sulfonyl Chlorides

MethodologyReagentsSolventKey Advantages
Mechanochemical Synthesis Butyl 3-mercaptopropanoate, Chlorinating AgentSolvent-FreeReduced waste, faster reactions, high yields.
NCS Chlorosulfonation S-alkylisothiourea salt, N-chlorosuccinimideAcetonitrile (B52724)/WaterOdorless precursors, recyclable byproducts. organic-chemistry.orgresearchgate.net
Bleach-Mediated Oxidation S-alkyl isothiourea salt, Sodium HypochloriteWaterInexpensive and readily available reagents. organic-chemistry.org
H₂O₂/SOCl₂ Oxidation Thiol, Hydrogen Peroxide, Thionyl ChlorideAcetonitrileRapid reaction, high purity of product. organic-chemistry.org

Considerations for Sustainable Synthetic Procedures

Energy efficiency is a key aspect. The use of mechanochemistry or reactions that proceed at ambient temperature significantly reduces the energy consumption compared to methods requiring heating or cooling. organic-chemistry.org The choice of reagents also plays a crucial role. Utilizing catalysts instead of stoichiometric reagents minimizes waste. For instance, metal-free catalytic systems for the conversion of thiols to sulfonyl chlorides are being explored to avoid the use of toxic and expensive heavy metals. rsc.org

Waste minimization is another central tenet of green chemistry. This can be achieved through atom-economical reactions and the recycling of solvents and byproducts. organic-chemistry.orgresearchgate.net The ideal scenario is a "one-pot" synthesis where multiple reaction steps are carried out in the same vessel, reducing the need for intermediate purification steps and minimizing solvent usage and waste generation. nih.gov

Methodologies for Purity Assessment in Synthetic Protocols

Ensuring the purity of this compound is critical for its subsequent use in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for its comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of the compound and for quantifying any impurities. google.comresearchgate.netwu.ac.th For a non-UV absorbing compound like this compound, derivatization might be necessary to introduce a chromophore, or alternative detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (LC-MS) can be used. google.comresearchgate.net A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water. researchgate.netwu.ac.th

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is another valuable technique for purity analysis. core.ac.ukrsc.org GC is particularly useful for detecting volatile impurities. Due to the thermal lability of some sulfonyl chlorides, derivatization to more stable compounds like sulfonamides may be performed prior to GC analysis to ensure accurate quantification. core.ac.uknih.gov The choice of the GC column and the temperature program are critical parameters that need to be optimized for the specific compound. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed structural information and can be used to confirm the identity of the synthesized compound and to detect the presence of structurally related impurities. nih.gov The chemical shifts and coupling constants in the NMR spectrum are unique to the molecular structure of this compound.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to provide fragmentation patterns that can aid in structure elucidation and impurity identification. core.ac.ukrsc.org

Table 2: Analytical Techniques for Purity Assessment of this compound

TechniquePurposeTypical Parameters
HPLC Purity determination and impurity quantificationColumn: C18, Mobile Phase: Acetonitrile/Water gradient, Detector: UV (after derivatization), ELSD, or MS. researchgate.netwu.ac.th
GC-MS Identification of volatile impurities and purity assessmentColumn: Capillary column (e.g., RTX-5MS), Injector Temp: ~280 °C, Oven Program: Temperature gradient (e.g., 50 to 300 °C). rsc.org
NMR Structural confirmation and identification of impurities¹H and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃). nih.gov
MS Molecular weight determination and structural informationElectron Ionization (EI) or Electrospray Ionization (ESI) to observe molecular ion and fragmentation patterns. core.ac.ukrsc.org

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions at the Chlorosulfonyl Moiety

The sulfur atom in the chlorosulfonyl group is highly electrophilic, making it susceptible to attack by a wide variety of nucleophiles. This reactivity is the cornerstone of the synthetic utility of Butyl 3-(chlorosulfonyl)propanoate, enabling the formation of diverse derivatives.

The reaction of this compound with primary or secondary amines readily affords the corresponding sulfonamides. This transformation is a common method for introducing the sulfamoyl functionality into organic molecules. Similarly, reaction with alcohols in the presence of a base leads to the formation of sulfonate esters.

Beyond simple alcohols, this compound can react with other oxygen-containing nucleophiles. For instance, hydrolysis, the reaction with water, will yield the corresponding sulfonic acid, Butyl 3-(sulfo)propanoate. The reaction with alkoxides or phenoxides provides a straightforward route to sulfonate esters under basic conditions. The general reactivity trend follows the nucleophilicity of the oxygen species.

A broad spectrum of nitrogen-containing nucleophiles can react with this compound to form sulfonamides. These include ammonia, primary and secondary alkyl and aryl amines, and hydrazines. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting sulfonamides are often stable, crystalline solids, a property that facilitates their purification.

NucleophileProduct
AmmoniaButyl 3-(sulfamoyl)propanoate
Primary Amine (R-NH2)Butyl 3-(N-alkyl/aryl-sulfamoyl)propanoate
Secondary Amine (R2-NH)Butyl 3-(N,N-dialkyl/diaryl-sulfamoyl)propanoate

Reactions of sulfonyl chlorides with carbon-centered nucleophiles, such as organometallic reagents (e.g., Grignard reagents or organolithiums), are generally less common for this compound. These reactions can be complex and may lead to a mixture of products due to the high reactivity of the organometallic species, which can also attack the ester group. However, under carefully controlled conditions, the formation of sulfones is possible.

The chemoselectivity of reactions involving this compound is a key consideration for synthetic applications. The high reactivity of the chlorosulfonyl group allows for selective transformations at this site while leaving the butyl ester group intact, especially when using soft nucleophiles under mild conditions. For instance, reactions with amines or thiols will preferentially occur at the sulfonyl chloride. Regioselectivity is not a factor in these reactions as there is only one electrophilic sulfur center. However, in reactions with multifunctional nucleophiles, the site of attack will be determined by the relative nucleophilicity of the different functional groups.

Reactions Involving the Butyl Ester Group

While the chlorosulfonyl group is the more reactive site, the butyl ester group can also undergo characteristic reactions. These reactions typically require more forcing conditions than those needed for the transformation of the sulfonyl chloride.

Ester hydrolysis, either acid- or base-catalyzed, will yield 3-(chlorosulfonyl)propanoic acid. Transesterification, the reaction with another alcohol in the presence of a catalyst, can be used to replace the butyl group with a different alkyl or aryl group. The ester can also be reduced to the corresponding alcohol, 3-(chlorosulfonyl)propan-1-ol, using powerful reducing agents like lithium aluminum hydride. It is important to note that such strong reducing agents will also reduce the sulfonyl chloride. Amidation of the ester by reaction with amines to form amides is also a possible transformation, though it generally requires high temperatures or specific catalysts.

ReactionReagentProduct
HydrolysisH2O, H+ or OH-3-(Chlorosulfonyl)propanoic acid
TransesterificationR-OH, catalystR-yl 3-(chlorosulfonyl)propanoate
ReductionLiAlH43-(Sulfamoyl)propan-1-ol
AmidationR-NH23-(Chlorosulfonyl)-N-alkyl/aryl-propanamide

Reaction Kinetics and Mechanistic Elucidation Studies

Detailed kinetic and mechanistic studies specifically on this compound are not prevalent in the scientific literature. However, the general principles governing the reactions of its constituent functional groups can be applied to understand its expected behavior.

No specific computational studies on the reaction energetics and transition states of this compound were identified. However, computational chemistry is a powerful tool for investigating reaction mechanisms. For instance, in a study on the synthesis of sultones from chlorosulfates, density functional theory (DFT) calculations were employed to explore the reaction pathway. uniovi.es These calculations helped to elucidate a complex mechanism involving a combined ring expansion and sigmatropic shift, and identified an energetically accessible transition state. uniovi.es Similar computational approaches could be applied to this compound to predict the feasibility of various reaction pathways, such as its hydrolysis, transesterification, and potential cyclization reactions, by calculating the activation energies and the geometries of the transition states.

Isotopic labeling is a classic technique used to trace the path of atoms through a chemical reaction, thereby elucidating the reaction mechanism. While no isotopic labeling studies have been performed on this compound, this method could be instrumental in understanding its reactivity.

For example, in the case of ester hydrolysis, labeling the oxygen of the water molecule with ¹⁸O would allow for the determination of whether the reaction proceeds via acyl-oxygen cleavage or alkyl-oxygen cleavage. If the ¹⁸O is incorporated into the resulting carboxylic acid, it indicates acyl-oxygen cleavage, which is the common mechanism for ester hydrolysis.

Similarly, for transesterification, labeling the incoming alcohol with an isotope could confirm the pathway of the alkoxy exchange. Such studies would provide definitive evidence for the mechanistic pathways involved in the reactions of this compound.

Applications in Advanced Organic Synthesis

Synthesis of Complex Organosulfur Scaffolds

The chlorosulfonyl group in Butyl 3-(chlorosulfonyl)propanoate is a primary reactive handle for the introduction of sulfur-containing moieties into organic molecules. This functionality is crucial for the synthesis of complex organosulfur scaffolds, which are prevalent in many biologically active compounds and functional materials.

The sulfonyl chloride can undergo nucleophilic substitution reactions with a variety of nucleophiles. For instance, reaction with amines leads to the formation of sulfonamides, while reaction with alcohols yields sulfonate esters. These reactions are fundamental in building more elaborate sulfur-containing frameworks. The chlorosulfonyl group itself can, under certain reductive conditions with reagents like lithium aluminum hydride, act as a leaving group, enabling the formation of different types of sulfones. researchgate.netcdnsciencepub.com

Preparation of Specialty Chemicals and Functional Precursors

This compound is instrumental in the preparation of a range of specialty chemicals and functional precursors. carlroth.comapolloscientific.co.uk Its bifunctional nature allows for its incorporation into polymers, surface-active agents, and other materials where the sulfonyl group can impart specific properties such as ion-exchange capabilities or increased thermal stability.

The ester and sulfonyl chloride moieties can be reacted sequentially or simultaneously to generate a diverse set of molecules. For example, the chlorosulfonyl group can be converted to a sulfonic acid or a salt thereof, creating an anionic center, while the butyl ester can be hydrolyzed or transesterified to modify the other end of the molecule. This adaptability makes it a precursor for compounds used in various industrial applications.

Role in Convergent and Divergent Synthetic Strategies

In organic synthesis, convergent and divergent strategies are employed to efficiently build complex molecules. This compound is well-suited for both approaches.

A convergent synthesis involves the independent synthesis of different fragments of a target molecule, which are then coupled together in the final stages. nih.gov this compound can be elaborated into a key fragment containing the sulfonyl moiety, which is then joined with another complex part of the molecule.

Conversely, a divergent synthesis begins with a common starting material that is elaborated into a variety of different products. beilstein-journals.org Starting from this compound, a library of compounds can be generated by reacting the chlorosulfonyl and butyl ester groups with a diverse set of reagents. This is particularly useful in drug discovery and materials science for creating and testing a wide range of structural analogues.

Advanced Spectroscopic and Analytical Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of the molecular structure of "Butyl 3-(chlorosulfonyl)propanoate." By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within "this compound." The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals are key to assigning the different sets of protons in the butyl and propanoate moieties.

For a related compound, butyl propionate (B1217596), the following ¹H NMR data has been reported in CDCl₃ solvent: a triplet at approximately 4.08 ppm corresponding to the two protons of the -OCH₂- group, a quartet at about 2.31 ppm for the two protons of the -C(=O)CH₂- group, a sextet around 1.61 ppm for the two protons of the -CH₂- group adjacent to the terminal methyl group of the butyl chain, a multiplet around 1.42 ppm, and a triplet near 0.94 ppm for the three protons of the terminal methyl group (-CH₃). chemicalbook.com These values provide a reference for the expected signals in "this compound," with expected shifts in the propanoate chain due to the influence of the chlorosulfonyl group.

Table 1: Predicted ¹H NMR Data for this compound

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
O-CH₂ -CH₂-CH₂-CH₃ ~4.1 Triplet 2H
O-CH₂-CH₂ -CH₂-CH₃ ~1.7 Multiplet 2H
O-CH₂-CH₂-CH₂ -CH₃ ~1.4 Multiplet 2H
O-CH₂-CH₂-CH₂-CH₃ ~0.9 Triplet 3H
-C(=O)-CH₂ -CH₂-SO₂Cl ~3.0 Triplet 2H
-C(=O)-CH₂-CH₂ -SO₂Cl ~3.6 Triplet 2H

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in "this compound" gives rise to a distinct signal, allowing for the confirmation of the carbon framework. libretexts.org

The chemical shifts in ¹³C NMR are influenced by the electronic environment of each carbon atom. For instance, sp³-hybridized carbons typically resonate in the 0-90 ppm range, while sp²-hybridized carbons, such as those in carbonyl groups, appear further downfield between 110 and 220 ppm. libretexts.org The carbonyl carbon (C=O) of the ester group in "this compound" is expected to be in the range of 160-220 ppm. libretexts.org For the related compound butyl propionate, predicted ¹³C NMR signals in D₂O are observed at approximately 177, 66, 31, 19, and 14 ppm. hmdb.ca The presence of the electron-withdrawing chlorosulfonyl group in "this compound" would cause a downfield shift for the adjacent carbon atoms.

Table 2: Predicted ¹³C NMR Data for this compound

Assignment Predicted Chemical Shift (ppm)
C =O ~170
O-C H₂-CH₂-CH₂-CH₃ ~65
O-CH₂-C H₂-CH₂-CH₃ ~30
O-CH₂-CH₂-C H₂-CH₃ ~19
O-CH₂-CH₂-CH₂-C H₃ ~13
-C(=O)-C H₂-CH₂-SO₂Cl ~35
-C(=O)-CH₂-C H₂-SO₂Cl ~55

Note: These are predicted values and may vary based on solvent and experimental conditions.

While less common, ³³S NMR could theoretically be applied to study the sulfur environment in "this compound." However, ³³S NMR is challenging due to the low natural abundance (0.76%) and quadrupolar nature of the ³³S nucleus, which often leads to broad signals. mdpi.com Despite these challenges, it can provide direct information about the electronic structure around the sulfur atom. mdpi.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in "this compound."

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. lumenlearning.com Key characteristic absorption bands for "this compound" would include:

C-H stretching: Strong absorptions in the 2850-2960 cm⁻¹ range due to the C-H bonds of the alkane portions of the molecule. libretexts.org

C=O stretching: A very strong and sharp peak typically found between 1735-1750 cm⁻¹ for a saturated ester. pressbooks.pub

S=O stretching: Strong absorptions for the sulfonyl chloride group, typically appearing as two bands in the ranges of 1350-1400 cm⁻¹ (asymmetric stretch) and 1160-1180 cm⁻¹ (symmetric stretch).

C-O stretching: A strong band in the 1000-1300 cm⁻¹ region corresponding to the C-O single bond of the ester group. lumenlearning.com

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. westmont.edu While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. westmont.edu Therefore, symmetrical vibrations that are weak in the IR spectrum may be strong in the Raman spectrum. For "this compound," the S=O and C-S stretching vibrations would be expected to give rise to distinct Raman signals. The conformation of the butyl chain can also be investigated using Raman spectroscopy by analyzing specific bands. nih.gov

Table 3: Characteristic IR and Raman Vibrational Frequencies

Functional Group IR Absorption (cm⁻¹) Raman Signal (cm⁻¹)
C-H stretch (alkane) 2850-2960 (strong) libretexts.org 2850-2960 (strong)
C=O stretch (ester) 1735-1750 (strong, sharp) pressbooks.pub 1735-1750 (weak)
S=O stretch (sulfonyl chloride) 1350-1400 (asymmetric, strong) 1350-1400 (strong)
1160-1180 (symmetric, strong) 1160-1180 (strong)
C-O stretch (ester) 1000-1300 (strong) lumenlearning.com Present, variable intensity

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of "this compound," as well as its fragmentation patterns upon ionization.

The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. For "this compound" (C₇H₁₃ClO₄S), the expected monoisotopic mass is approximately 228.02 g/mol . A related compound, tert-butyl 3-(chlorosulfonyl)propanoate, has a calculated molecular weight of 228.69 g/mol . nih.gov

Electron ionization (EI) is a common ionization method that causes extensive fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for esters include α-cleavage and McLafferty rearrangement. ccsenet.org For "this compound," characteristic fragmentation would likely involve:

Loss of the butoxy group (-OC₄H₉).

Loss of butene (C₄H₈) via a McLafferty-type rearrangement.

Cleavage of the C-S bond, leading to fragments containing the chlorosulfonyl group.

Loss of the chlorine atom or the entire chlorosulfonyl group.

The presence of chlorine would be indicated by a characteristic isotopic pattern for fragments containing this atom, with the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

Table 4: Potential Fragment Ions in the Mass Spectrum of this compound

m/z Possible Fragment
[M]⁺ C₇H₁₃ClO₄S⁺
[M - C₄H₉O]⁺ C₃H₄ClO₂S⁺
[M - C₄H₈]⁺ C₃H₅ClO₄S⁺
[M - SO₂Cl]⁺ C₇H₁₃O₂⁺
[M - Cl]⁺ C₇H₁₃O₄S⁺

Note: The observed m/z values will depend on the specific ionization and fragmentation conditions.

X-ray Crystallography for Solid-State Structure Determination

While this compound is a liquid at room temperature, its solid-state structure can be determined through X-ray crystallography if a suitable single crystal can be grown, typically at low temperatures. This technique provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and conformational details of the molecule in the crystalline state.

The resulting crystal structure would precisely map the positions of all atoms in the molecule, confirming the connectivity of the butyl ester and the chlorosulfonylpropanoate moieties. This information is invaluable for understanding the molecule's steric and electronic properties, which in turn influence its reactivity. As of the latest available research, a published crystal structure for this specific compound is not widely available, highlighting an area for potential future research.

Chromatographic Techniques for Purity Analysis and Separation in Research

Chromatographic methods are fundamental to the purification and purity assessment of this compound in a research setting. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the non-destructive analysis and purification of this compound. Due to the compound's polarity, reversed-phase HPLC is the most common mode used. In this setup, a nonpolar stationary phase is used with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727).

By carefully selecting the column, mobile phase composition, and flow rate, a high degree of separation can be achieved, allowing for the accurate quantification of the compound's purity. A UV detector is often used, as the ester group provides some UV absorbance. The retention time of this compound in a calibrated HPLC system is a key identifier, while the area under its peak is proportional to its concentration.

Table 2: Typical HPLC Parameters for this compound Analysis

ParameterTypical Value/Condition
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile/Water Gradient
Detector UV at 210 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL

Gas Chromatography (GC) Methods

Gas chromatography (GC) serves as a fundamental analytical technique for the separation and analysis of volatile and thermally stable compounds. In the context of "this compound," GC methods can be employed for purity assessment, reaction monitoring, and identification of related substances. However, it is crucial to note the inherent thermal lability of sulfonyl chlorides, which may lead to on-column degradation, primarily to the corresponding chloride. core.ac.uknih.gov This necessitates careful method development to ensure accurate and reproducible results.

Direct analysis of alkyl sulfonyl chlorides by GC-Mass Spectrometry (GC-MS) has been shown to be feasible for compounds like n-tetradecanesulfonyl chlorides. core.ac.uknih.gov For "this compound," a similar approach can be conceptualized. A non-polar or medium-polarity capillary column, such as one with a 5% phenyl/95% methylpolysiloxane stationary phase, would be a suitable starting point. The thermal stability of the analyte dictates the use of a temperature program that starts at a relatively low temperature and ramps up to a moderate final temperature to elute the compound without causing decomposition.

Flame Ionization Detection (FID) is a common choice for the quantification of organic compounds like esters, offering high sensitivity. scielo.br Alternatively, a mass spectrometer (MS) detector provides invaluable structural information, aiding in peak identification and the characterization of any degradation products. core.ac.uknih.govnih.gov For enhanced sensitivity and selectivity, especially in complex matrices, a sulfur-selective detector like a Sulfur Chemiluminescence Detector (SCD) could be employed.

Given the ester functionality, GC methods developed for the analysis of other butanoate esters can also provide valuable insights into suitable chromatographic conditions. scielo.brnotulaebotanicae.ro For instance, the use of wax-type capillary columns (e.g., polyethylene (B3416737) glycol) is common for the analysis of volatile fatty acid esters and could be adapted. notulaebotanicae.ro

A hypothetical set of GC parameters for the analysis of "this compound" is presented in Table 1. These parameters are derived from methodologies used for structurally related alkyl sulfonyl chlorides and butanoate esters.

Table 1: Hypothetical Gas Chromatography (GC) Parameters for this compound Analysis

ParameterValue/ConditionRationale/Reference
Column Capillary, 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimension for good resolution.
Stationary Phase 5% Phenyl / 95% MethylpolysiloxaneA versatile phase suitable for a wide range of compounds, including those with ester and chloro functionalities.
Injector Temperature 250 °CHigh enough for volatilization but minimized to reduce thermal degradation.
Carrier Gas HeliumInert carrier gas, common in GC-MS.
Flow Rate 1.0 mL/min (constant flow)Typical flow rate for a 0.25 mm ID column.
Oven Program Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)A starting point to separate volatiles and elute the target compound. scielo.br
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)MS for identification, FID for quantification. core.ac.uknih.govscielo.br
MS Scan Range m/z 40-400To capture the molecular ion and key fragments.
Internal Standard A stable ester of similar chain length (e.g., Diethyl Adipate)For accurate quantification. notulaebotanicae.ro

Due to the potential for thermal degradation, an alternative approach involves the derivatization of the sulfonyl chloride to a more stable analogue, such as a sulfonamide, prior to GC analysis. core.ac.uknih.gov This method, while adding an extra step to the sample preparation, can yield more robust and reproducible quantitative results.

Thin-Layer Chromatography (TLC) Methodologies

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a substance. For "this compound," TLC can be an invaluable tool in a research setting.

The choice of the stationary phase and mobile phase is critical for achieving good separation. Standard silica (B1680970) gel plates (Silica Gel 60 F254) are commonly used as the stationary phase for compounds of moderate polarity like esters and sulfonyl chlorides. researchgate.netnih.gov The mobile phase, or eluent, is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). The ratio of these solvents is adjusted to achieve an optimal retention factor (Rf) for the target compound, ideally between 0.3 and 0.7 for good separation and accurate determination.

Visualization of the spots on the TLC plate after development can be achieved through several methods. If the compound is UV-active (often indicated by the "F254" designation on the TLC plate, which means it fluoresces at 254 nm), it can be visualized under a UV lamp. For non-UV-active compounds, or for enhanced visualization, various staining agents can be used. A potassium permanganate (B83412) stain is a general-purpose stain that reacts with many functional groups. Specifically for sulfonyl chlorides, a potassium iodide solution in acetone (B3395972) or methanol has been suggested as a stain that produces a brown spot. chemicalforums.com

A hypothetical set of TLC conditions for the analysis of "this compound" is presented in Table 2.

Table 2: Hypothetical Thin-Layer Chromatography (TLC) Parameters for this compound Analysis

ParameterValue/ConditionRationale/Reference
Stationary Phase Silica Gel 60 F254Standard stationary phase for compounds of moderate polarity. researchgate.net
Mobile Phase Hexane:Ethyl Acetate (e.g., 8:2 v/v)A common solvent system for esters; the ratio can be optimized. researchgate.net
Development In a closed chamber with a saturated atmosphere.Ensures reproducible Rf values.
Visualization 1. UV light (254 nm)2. Potassium iodide stainUV for initial detection; specific stain for sulfonyl chlorides. chemicalforums.com
Expected Rf ~0.4 - 0.6This range typically indicates good separation.

TLC is particularly useful for the real-time monitoring of reactions involving "this compound," for example, in its synthesis or its conversion to sulfonamides. nih.gov The disappearance of a starting material spot and the appearance of a product spot can provide a quick and effective indication of the reaction's progress.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure.

Quantum chemical calculations are fundamental to understanding the intrinsic properties of butyl 3-(chlorosulfonyl)propanoate. These calculations provide a detailed picture of the electron distribution within the molecule, which is key to predicting its reactivity and physical properties.

Molecular Orbital Analysis.

Molecular orbital (MO) theory offers a powerful framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity.

Natural Bond Orbital (NBO) analysis is another valuable tool that provides a chemist's-eye view of the molecule by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals. This analysis can reveal important details about hyperconjugative interactions and charge delocalization within the this compound molecule. nih.gov For instance, NBO analysis can quantify the stabilization energy associated with the interaction between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent sigma bonds, which can influence the molecule's conformation and reactivity.

Electrostatic Potential Mapping.

Electrostatic potential (ESP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. walisongo.ac.id These maps are invaluable for predicting how a molecule will interact with other chemical species. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are likely sites for nucleophilic attack.

For this compound, the ESP map would be expected to show a significant negative potential around the oxygen atoms of the ester and sulfonyl groups, reflecting their high electronegativity and the presence of lone pairs. A strong positive potential would be anticipated on the sulfur atom of the sulfonyl chloride group, making it a prime target for nucleophiles. The analysis of ESP maps can thus provide a clear and intuitive picture of the molecule's reactive sites. walisongo.ac.id

Reaction Pathway Modeling and Transition State Analysis.

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the most likely reaction pathways and characterize the transition states that connect reactants, intermediates, and products. This information is crucial for understanding reaction kinetics and for designing more efficient synthetic routes.

For this compound, reaction pathway modeling could be used to investigate a variety of transformations, such as its reaction with nucleophiles at the sulfonyl chloride group or the hydrolysis of the ester functionality. These calculations can provide detailed information about the energies of reactants, transition states, and products, allowing for the determination of activation energies and reaction enthalpies. Transition state analysis, which involves characterizing the geometry and vibrational frequencies of the transition state structure, can confirm that the identified structure is indeed a true transition state and can provide further insights into the reaction mechanism.

Conformation Analysis and Stereochemical Considerations.

The three-dimensional structure of a molecule is intimately linked to its physical and chemical properties. This compound has several rotatable bonds, which means that it can exist in a variety of different conformations. Conformation analysis aims to identify the most stable conformations of a molecule and to understand the energy barriers between them.

Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to systematically explore the conformational space of this compound. These studies can identify the lowest-energy conformers and provide insights into the factors that stabilize these particular arrangements, such as the avoidance of steric clashes and the presence of favorable intramolecular interactions. Understanding the preferred conformation of the molecule is important for predicting its spectroscopic properties and its ability to bind to other molecules.

Computational Methodologies for Spectroscopic Parameter Derivation.

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By calculating spectroscopic parameters from first principles, chemists can gain a deeper understanding of the underlying molecular properties that give rise to the observed spectra.

For this compound, computational methods can be used to predict a range of spectroscopic properties, including its infrared (IR) and nuclear magnetic resonance (NMR) spectra. The calculation of vibrational frequencies can aid in the assignment of experimental IR spectra, while the prediction of NMR chemical shifts and coupling constants can help to elucidate the molecule's structure and conformation in solution. These computational approaches can be particularly valuable when experimental data is ambiguous or difficult to obtain.

Development of Predictive Models for Reactivity and Selectivity.

One of the ultimate goals of computational chemistry is to develop predictive models that can accurately forecast the reactivity and selectivity of chemical reactions. These models can be used to screen large numbers of potential reactants and catalysts, to optimize reaction conditions, and to design new reactions with desired outcomes.

For this compound, predictive models could be developed to forecast its reactivity towards a range of different nucleophiles. These models could be based on a variety of descriptors, such as the molecule's electronic properties (e.g., HOMO and LUMO energies, atomic charges), steric parameters, and thermodynamic data. By correlating these descriptors with experimentally observed reaction rates and product distributions, it is possible to build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models that can be used to predict the behavior of new, untested systems.

Q & A

Basic Questions

Q. What are the optimal reaction conditions for synthesizing Butyl 3-(chlorosulfonyl)propanoate to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves sulfonation of a propanoic acid derivative followed by esterification. Key parameters include:

  • Solvent Selection : Anhydrous solvents like dichloromethane or tetrahydrofuran (THF) minimize hydrolysis of the chlorosulfonyl group .
  • Temperature : Reactions are often conducted at 0–5°C to control exothermic sulfonation steps.
  • Catalysts : Use of Lewis acids (e.g., AlCl₃) or bases (e.g., pyridine) to stabilize intermediates .
  • Workup : Rapid quenching and extraction to isolate the product from acidic byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify the sulfonyl chloride group (S=O stretching at ~1350–1200 cm⁻¹) and ester carbonyl (C=O at ~1740 cm⁻¹) .
  • NMR :
  • ¹H NMR : Look for the butyl ester protons (δ 0.9–1.6 ppm for CH₃ and CH₂ groups) and the propanoate backbone (δ 2.5–3.5 ppm for CH₂SO₂Cl) .
  • ¹³C NMR : The chlorosulfonyl carbon appears at ~55–60 ppm, distinct from the ester carbonyl (~170 ppm) .
  • Mass Spectrometry : Confirm molecular weight (C₇H₁₃ClO₄S, MW 228.69) via ESI-MS or GC-MS .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Acid-resistant gloves, goggles, and lab coats.
  • Ventilation : Use a fume hood to avoid inhalation of toxic vapors.
  • Spill Management : Neutralize with sodium bicarbonate or calcium carbonate, followed by absorption with inert materials .

Advanced Research Questions

Q. How does the chlorosulfonyl group influence reactivity in nucleophilic substitution compared to other sulfonylating agents?

  • Methodological Answer :

  • The chlorosulfonyl group is highly electrophilic, making it reactive toward nucleophiles (e.g., amines, alcohols). Kinetic studies using stopped-flow spectroscopy can compare its reactivity with tosyl or mesyl chlorides.
  • Mechanistic Insight : The electron-withdrawing ester group in this compound may reduce electrophilicity slightly compared to simpler sulfonyl chlorides, requiring careful adjustment of reaction conditions .

Q. What strategies mitigate hydrolysis during storage and handling?

  • Methodological Answer :

  • Storage : Under anhydrous conditions (e.g., molecular sieves) at –20°C in amber glass to prevent light/heat degradation .
  • Stabilization : Additives like triethylamine (0.1–1%) can scavenge trace moisture.
  • Monitoring : Regular FT-IR or Karl Fischer titration to assess moisture content in stored samples .

Q. How can researchers resolve discrepancies in reaction yields during multi-step syntheses?

  • Methodological Answer :

  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities. Compare retention times with standards .
  • Variable Control : Optimize stoichiometry (e.g., 1.2–1.5 equivalents of sulfonating agent) and ensure anhydrous conditions via azeotropic distillation .

Q. What kinetic methods are suitable for studying reactions involving this compound?

  • Methodological Answer :

  • Stopped-Flow Spectroscopy : Monitor fast reactions (e.g., sulfonation) in real-time .
  • NMR Kinetics : Track proton shifts in situ to determine rate constants for intermediate formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.